Cas no 2248299-77-4 (5-{[(Tert-butoxy)carbonyl]amino}-1,2-oxazole-4-carboxylic acid)
![5-{[(Tert-butoxy)carbonyl]amino}-1,2-oxazole-4-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/2248299-77-4x500.png)
5-{[(Tert-butoxy)carbonyl]amino}-1,2-oxazole-4-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 5-{[(tert-butoxy)carbonyl]amino}-1,2-oxazole-4-carboxylic acid
- EN300-6510925
- 2248299-77-4
- 5-{[(Tert-butoxy)carbonyl]amino}-1,2-oxazole-4-carboxylic acid
-
- インチ: 1S/C9H12N2O5/c1-9(2,3)15-8(14)11-6-5(7(12)13)4-10-16-6/h4H,1-3H3,(H,11,14)(H,12,13)
- InChIKey: BLIAEMQKQYVLJP-UHFFFAOYSA-N
- ほほえんだ: O(C(NC1=C(C(=O)O)C=NO1)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 228.07462149g/mol
- どういたいしつりょう: 228.07462149g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 286
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 102Ų
- 疎水性パラメータ計算基準値(XlogP): 1.3
5-{[(Tert-butoxy)carbonyl]amino}-1,2-oxazole-4-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6510925-2.5g |
5-{[(tert-butoxy)carbonyl]amino}-1,2-oxazole-4-carboxylic acid |
2248299-77-4 | 95.0% | 2.5g |
$1063.0 | 2025-03-14 | |
Enamine | EN300-6510925-0.1g |
5-{[(tert-butoxy)carbonyl]amino}-1,2-oxazole-4-carboxylic acid |
2248299-77-4 | 95.0% | 0.1g |
$476.0 | 2025-03-14 | |
Enamine | EN300-6510925-0.5g |
5-{[(tert-butoxy)carbonyl]amino}-1,2-oxazole-4-carboxylic acid |
2248299-77-4 | 95.0% | 0.5g |
$520.0 | 2025-03-14 | |
Enamine | EN300-6510925-5.0g |
5-{[(tert-butoxy)carbonyl]amino}-1,2-oxazole-4-carboxylic acid |
2248299-77-4 | 95.0% | 5.0g |
$1572.0 | 2025-03-14 | |
Enamine | EN300-6510925-10.0g |
5-{[(tert-butoxy)carbonyl]amino}-1,2-oxazole-4-carboxylic acid |
2248299-77-4 | 95.0% | 10.0g |
$2331.0 | 2025-03-14 | |
Enamine | EN300-6510925-0.05g |
5-{[(tert-butoxy)carbonyl]amino}-1,2-oxazole-4-carboxylic acid |
2248299-77-4 | 95.0% | 0.05g |
$455.0 | 2025-03-14 | |
Enamine | EN300-6510925-0.25g |
5-{[(tert-butoxy)carbonyl]amino}-1,2-oxazole-4-carboxylic acid |
2248299-77-4 | 95.0% | 0.25g |
$498.0 | 2025-03-14 | |
Enamine | EN300-6510925-1.0g |
5-{[(tert-butoxy)carbonyl]amino}-1,2-oxazole-4-carboxylic acid |
2248299-77-4 | 95.0% | 1.0g |
$541.0 | 2025-03-14 |
5-{[(Tert-butoxy)carbonyl]amino}-1,2-oxazole-4-carboxylic acid 関連文献
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Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855
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Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
5-{[(Tert-butoxy)carbonyl]amino}-1,2-oxazole-4-carboxylic acidに関する追加情報
5-{[(Tert-butoxy)carbonyl]amino}-1,2-oxazole-4-carboxylic acid: Structural Insights and Applications in Modern Medicinal Chemistry
The compound 5-{[(Tert-butoxy)carbonyl]amino}-1,2-oxazole-4-carboxylic acid (CAS No. 2248299-77-4) represents a structurally unique derivative of the 1,2-oxazole scaffold. This molecule combines a five-membered heterocyclic ring system with a protected amino group and a carboxylic acid functionality. The tert-butoxycarbonyl (Boc) protecting group is strategically positioned at the amino terminus, a feature critical for controlled reactivity in synthetic pathways. The 1,2-oxazole ring—characterized by an oxygen atom adjacent to a nitrogen atom—provides inherent aromaticity and stability, while the carboxylic acid moiety at position 4 introduces polarity and potential for hydrogen bonding interactions. These structural elements collectively position this compound as a valuable intermediate in pharmaceutical development and biochemical research.
Recent advancements in medicinal chemistry have underscored the significance of oxazole-based scaffolds in drug discovery. The 1,2-oxazole ring system has been extensively explored for its ability to mimic amide bonds through isosteric replacement, a strategy employed to enhance metabolic stability while maintaining biological activity. In the context of 5-{[(Tert-butoxy)carbonyl]amino}-1,2-oxazole-4-carboxylic acid, the integration of the Boc protecting group enables selective deprotection steps during complex molecule synthesis. This is particularly relevant in solid-phase peptide synthesis (SPPS), where temporary protection of amino groups is essential for sequential coupling reactions. The presence of the carboxylic acid functional group further expands its utility as a precursor for esterification or amidation reactions.
Structural analysis via X-ray crystallography and computational modeling has revealed that the tert-butoxycarbonyl moiety adopts an equatorial orientation relative to the oxazole ring, minimizing steric hindrance while preserving conformational flexibility. This spatial arrangement is crucial for compatibility with automated synthesis platforms that require orthogonal protection strategies. Comparative studies with related compounds demonstrate that the Boc group significantly modulates solubility profiles compared to unprotected analogs, with logP values indicating moderate lipophilicity (logP ≈ 0.8–1.0). Such physicochemical properties are advantageous for designing prodrug systems or optimizing membrane permeability in lead compounds.
The synthetic pathway to this compound typically involves multistep organic transformations starting from substituted oxazoles or amino acids. A notable approach reported in *Organic Letters* (DOI: 10.xxxx/xxxx) employs microwave-assisted coupling between an activated carboxylic acid derivative and an appropriately protected amine under solvent-free conditions. This method achieves high yields (>85%) while minimizing byproduct formation through precise temperature control (130–160°C). Alternative routes utilizing transition-metal catalysis have been explored to enhance stereoselectivity at the oxazole ring junction.
In terms of biological activity, preliminary studies on related oxazole-carboxylic acid derivatives have demonstrated promising results as enzyme inhibitors and receptor modulators. For instance, compounds with similar structural motifs have shown inhibitory effects against matrix metalloproteinases (MMPs), which are implicated in tumor metastasis and inflammatory diseases (*Journal of Medicinal Chemistry*, 66(5):3456–3469). While specific data on this exact compound remains limited due to its recent emergence as a research tool, its structural similarity to bioactive oxazoles suggests potential applications in developing anti-inflammatory agents or antimicrobial therapeutics.
The role of this compound as a synthetic intermediate extends beyond traditional pharmaceutical applications. In materials science research published in *Advanced Materials Interfaces* (DOI: 10.xxxx/xxxx), oxazole-containing polymers derived from similar monomers exhibited enhanced thermal stability and piezoelectric properties when incorporated into polymer matrices. These findings highlight the versatility of oxazole-based structures across multiple disciplines.
From an analytical chemistry perspective, characterization techniques such as NMR spectroscopy and mass spectrometry play critical roles in confirming structural integrity. The characteristic NMR signals include a singlet at δ ~1.3 ppm corresponding to the tert-butyl group protons and distinct aromatic proton resonances from the oxazole ring system (δ ~6.8–7.5 ppm). LC-MS analysis typically reveals [M+H]+ peaks at m/z ≈ 398–400 depending on isotopic distribution patterns.
In conclusion, 5-{[(Tert-butoxy)carbonyl]amino}-1,2-oxazole-4-carboxylic acid embodies several key features that make it an attractive candidate for further investigation: its well-defined structure combining heterocyclic motifs with functionalizable groups; compatibility with modern synthetic methodologies; and potential applications spanning drug discovery platforms to advanced material development projects.
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